
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring substituted with a hydroxyethyl group at the 6-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one typically involves the reaction of 2-methoxypyrimidine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-(2-carboxyethyl)-2-methoxypyrimidin-4(3H)-one.
Reduction: this compound alcohol.
Substitution: 6-(2-hydroxyethyl)-2-(substituted)pyrimidin-4(3H)-one.
Aplicaciones Científicas De Investigación
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxyethyl methacrylate: Used in polymer chemistry and biomedical applications.
2-hydroxyethyl terephthalic acid: A precursor to poly(ethylene terephthalate) (PET).
Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
6-(2-hydroxyethyl)-2-methoxypyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the hydroxyethyl group with the stability of the methoxy group, making it a versatile intermediate for various applications.
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-12-7-8-5(2-3-10)4-6(11)9-7/h4,10H,2-3H2,1H3,(H,8,9,11) |
Clave InChI |
GMMMIRNEVDOAKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=O)N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


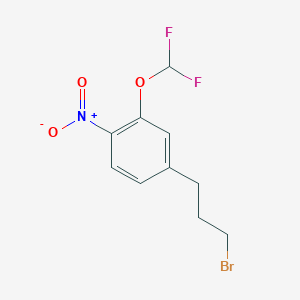

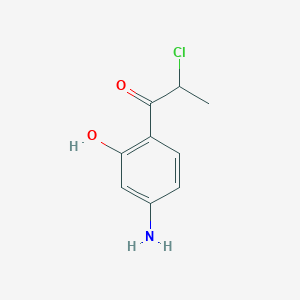
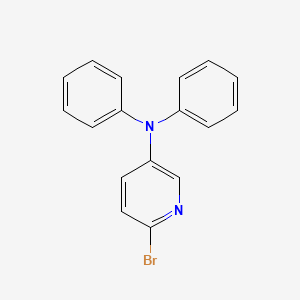
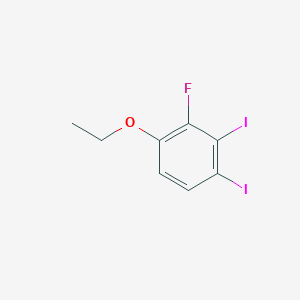
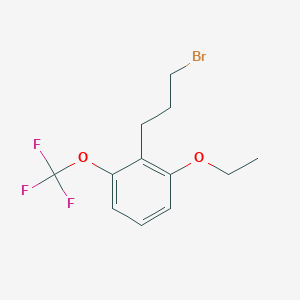
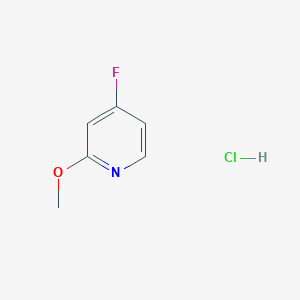
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
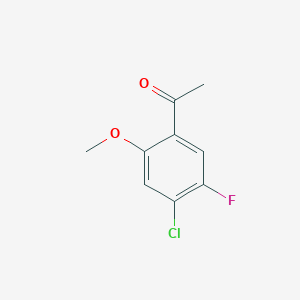


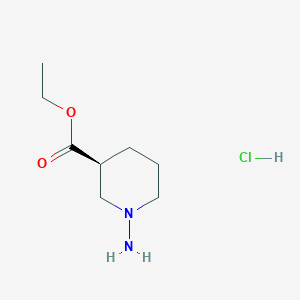
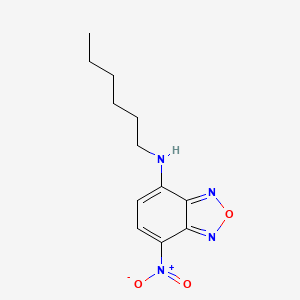
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
